

Physical and chemical characteristics of N-(3-bromobenzyl)-N-(tert-butyl)amine

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Compound of Interest

Compound Name: *N-(3-bromobenzyl)-N-(tert-butyl)amine*

Cat. No.: *B159411*

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Technical Guide: N-(3-bromobenzyl)-N-(tert-butyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **N-(3-bromobenzyl)-N-(tert-butyl)amine**, a tertiary amine with potential applications in organic synthesis and pharmaceutical research. This document summarizes available data on its properties, provides a plausible synthetic route, and outlines key safety considerations.

Chemical Identity and Physical Properties

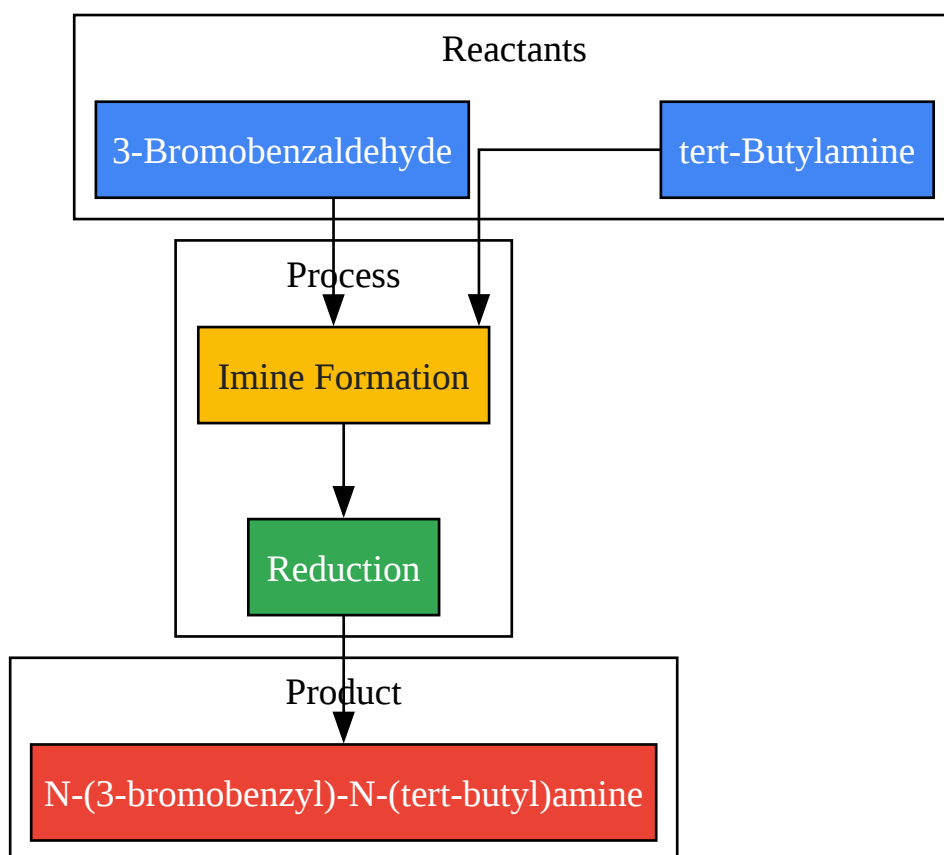
N-(3-bromobenzyl)-N-(tert-butyl)amine is a substituted benzylamine derivative. While extensive experimental data for this specific compound is not readily available in the public domain, its fundamental properties can be identified.

Property	Value	Source/Method
IUPAC Name	N-(3-bromobenzyl)-2-methylpropan-2-amine	IUPAC Nomenclature
CAS Number	133042-85-0	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₆ BrN	[2]
Molecular Weight	242.16 g/mol	[2]
Canonical SMILES	<chem>CC(C)(C)NCC1=CC=CC(=C1)Br</chem>	PubChem
InChI Key	WFZPSZJEHGCKDJ-UHFFFAOYSA-N	Echemi

Note: Physical properties such as melting point, boiling point, and solubility for **N-(3-bromobenzyl)-N-(tert-butyl)amine** are not currently available in published literature. The data for the isomeric N-(4-bromobenzyl)-N-(tert-butyl)amine (CAS 87384-76-7) includes a boiling point of 277.2°C at 760 mmHg and a density of 1.23 g/cm³, which may serve as a rough estimate.[\[4\]](#)

Synthesis Methodology

A plausible and common method for the synthesis of **N-(3-bromobenzyl)-N-(tert-butyl)amine** is through reductive amination. This two-step, one-pot process involves the reaction of 3-bromobenzaldehyde with tert-butylamine to form an intermediate imine, which is then reduced in situ to the desired tertiary amine.



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Figure 1: Reductive Amination Synthesis Pathway.

Experimental Protocol: Reductive Amination

The following protocol describes a general procedure for the reductive amination of an aldehyde with a primary amine.[5]

Materials:

- 3-bromobenzaldehyde
- tert-Butylamine
- A suitable reducing agent (e.g., sodium borohydride (NaBH_4), sodium triacetoxyborohydride (STAB))

- An appropriate solvent (e.g., methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE))
- Acetic acid (optional, as a catalyst)

Procedure:

- **Imine Formation:** Dissolve 3-bromobenzaldehyde in the chosen solvent in a round-bottom flask. Add tert-butylamine to the solution (typically in a 1:1 to 1.2:1 molar ratio). If using, add a catalytic amount of acetic acid. Stir the mixture at room temperature for a period of time (e.g., 1-2 hours) to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
- **Reduction:** Once the imine formation is complete or has reached equilibrium, add the reducing agent portion-wise to the reaction mixture. The reaction may be exothermic, so cooling with an ice bath may be necessary.
- **Reaction Completion and Work-up:** Stir the reaction mixture until the reduction is complete (as monitored by TLC). Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH_4Cl).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
- **Purification:** Combine the organic layers, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure **N-(3-bromobenzyl)-N-(tert-butyl)amine**.

Chemical Reactivity and Stability

- **Basicity:** As a tertiary amine, the lone pair of electrons on the nitrogen atom imparts basic properties to the molecule. It can react with acids to form the corresponding ammonium salts.
- **Nucleophilicity:** The nitrogen atom is nucleophilic and can participate in reactions with electrophiles.

- **Stability:** The compound is expected to be stable under normal laboratory conditions. However, like many amines, it may be sensitive to strong oxidizing agents.^{[1][6]} Storage in a cool, dry, and well-ventilated area is recommended.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecular structure.

¹H NMR Spectroscopy

- **tert-Butyl group:** A singlet integrating to 9 protons, likely in the range of 1.0-1.5 ppm.
- **Benzyl CH₂ group:** A singlet integrating to 2 protons, expected to be in the range of 3.5-4.0 ppm.
- **Aromatic protons:** A complex multiplet pattern in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the four protons on the brominated benzene ring.

¹³C NMR Spectroscopy

- **tert-Butyl carbons:** Two signals are expected; one for the quaternary carbon and one for the three equivalent methyl carbons.
- **Benzyl CH₂ carbon:** A signal in the range of 50-60 ppm.
- **Aromatic carbons:** Six signals are expected in the aromatic region (approximately 120-145 ppm), including the carbon attached to the bromine atom which will be shifted downfield.

Infrared (IR) Spectroscopy

- **C-H stretching (alkyl):** Bands in the region of 2850-3000 cm⁻¹.
- **C-N stretching:** A medium to weak band in the 1000-1250 cm⁻¹ region.
- **Aromatic C-H stretching:** Bands above 3000 cm⁻¹.
- **Aromatic C=C stretching:** Peaks in the 1450-1600 cm⁻¹ region.

- C-Br stretching: A band in the fingerprint region, typically below 800 cm^{-1} . As a tertiary amine, no N-H stretching bands are expected in the $3300\text{--}3500\text{ cm}^{-1}$ region.^[7]

Mass Spectrometry

- Molecular Ion (M^+): An ion peak corresponding to the molecular weight of 242.16 g/mol . Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity (M^+ and $M+2$) separated by 2 m/z units will be observed.
- Fragmentation: Common fragmentation patterns would include the loss of a tert-butyl group or cleavage of the benzyl C-N bond.

Safety and Handling

Specific safety data for **N-(3-bromobenzyl)-N-(tert-butyl)amine** is not available. However, based on the data for structurally related compounds such as tert-butylamine and other N-benzylamines, the following precautions should be taken:^{[8][9][10][11]}

- Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.
- Corrosivity: May cause skin and eye irritation or burns.
- Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Potential Applications

N-(3-bromobenzyl)-N-(tert-butyl)amine serves as a valuable building block in organic synthesis. The presence of the bromine atom on the aromatic ring allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile intermediate for the synthesis of more complex molecules. Its potential as a precursor in the development of novel pharmaceutical compounds is an area of active research interest.^[4]

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used as the sole basis for handling or use of this chemical. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified professional.

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- To cite this document: BenchChem. [Physical and chemical characteristics of N-(3-bromobenzyl)-N-(tert-butyl)amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159411#physical-and-chemical-characteristics-of-n-3-bromobenzyl-n-tert-butyl-amine]

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